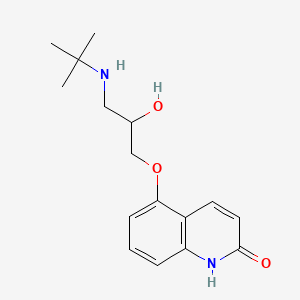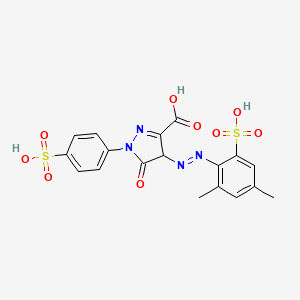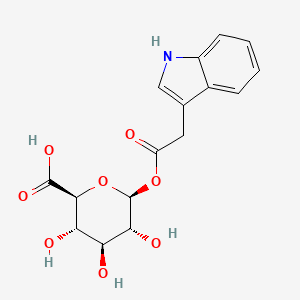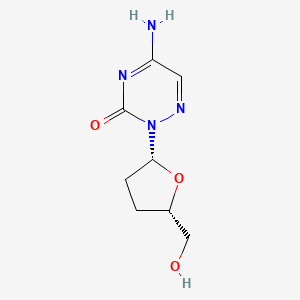
2',3'-Dideoxy-6-azacytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aza-2’-deoxycytidine, commonly known as 6-Aza-ddC, is a pyrimidine nucleoside analogue. This compound is structurally similar to cytidine but contains a nitrogen atom in place of a carbon atom in the pyrimidine ring. It is known for its potential antitumor and antiviral activities, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aza-2’-deoxycytidine typically involves the modification of cytidine or its derivatives. One common method includes the introduction of a nitrogen atom into the pyrimidine ring through a series of chemical reactions. This process often involves the use of reagents such as ammonia or amines under specific conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of 6-Aza-2’-deoxycytidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Aza-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as ammonia or amines, and electrophiles under specific pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-Aza-2’-deoxycytidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes, including DNA replication and repair.
Medicine: Investigated for its potential as an antitumor and antiviral agent, particularly in the treatment of cancers and viral infections.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 6-Aza-2’-deoxycytidine involves its incorporation into DNA, where it interferes with DNA synthesis and function. This compound can inhibit DNA methyltransferases, leading to hypomethylation of DNA and subsequent reactivation of silenced genes. It also induces DNA damage and apoptosis in cancer cells, contributing to its antitumor effects. The molecular targets and pathways involved include DNA methyltransferases, DNA repair enzymes, and apoptotic pathways.
Comparación Con Compuestos Similares
6-Aza-2’-deoxycytidine is similar to other nucleoside analogues such as 5-azacytidine and 5-aza-2’-deoxycytidine. it is unique in its specific structure and mechanism of action. While 5-azacytidine is primarily incorporated into RNA, 6-Aza-2’-deoxycytidine is incorporated into DNA, leading to different cellular effects. Additionally, 6-Aza-2’-deoxycytidine has shown distinct antitumor and antiviral activities compared to other nucleoside analogues.
List of Similar Compounds
- 5-Azacytidine
- 5-Aza-2’-deoxycytidine
- Cytarabine
- Gemcitabine
Propiedades
Número CAS |
129454-15-5 |
|---|---|
Fórmula molecular |
C8H12N4O3 |
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
5-amino-2-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazin-3-one |
InChI |
InChI=1S/C8H12N4O3/c9-6-3-10-12(8(14)11-6)7-2-1-5(4-13)15-7/h3,5,7,13H,1-2,4H2,(H2,9,11,14)/t5-,7+/m0/s1 |
Clave InChI |
IUXKWQRHVOZLOR-CAHLUQPWSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C(=O)N=C(C=N2)N |
SMILES canónico |
C1CC(OC1CO)N2C(=O)N=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


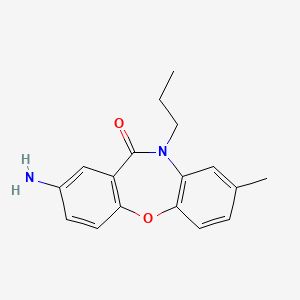
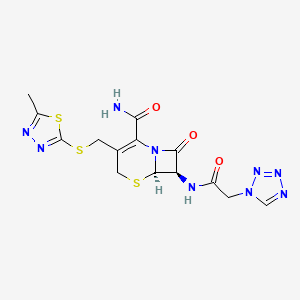
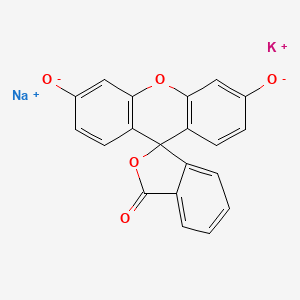
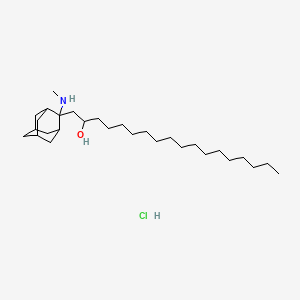
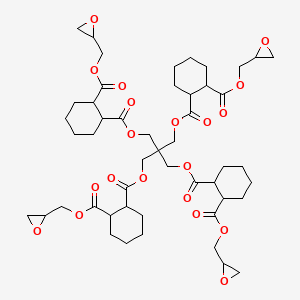


![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)
